4-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 4-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzoyl chloride with 3-amino-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then cyclized with thiosemicarbazide to form the desired thiadiazole ring .
Chemical Reactions Analysis
4-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: The compound has been investigated for its anticancer properties and has shown potential in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. It also disrupts the cell membrane integrity of bacteria and fungi, resulting in their death .
Comparison with Similar Compounds
4-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be compared with other thiadiazole derivatives, such as:
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound also exhibits antimicrobial properties but differs in its chemical structure and specific applications.
5-methyl-N′-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide:
Properties
Molecular Formula |
C20H18N6OS |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-methyl-N-[3-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C20H18N6OS/c1-12-7-9-15(10-8-12)19(27)22-20-21-18(24-28-20)17-14(3)26(25-23-17)16-6-4-5-13(2)11-16/h4-11H,1-3H3,(H,21,22,24,27) |
InChI Key |
YVXNAAHKYSCZPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.